Etolorex
Description
Structure
3D Structure
Properties
CAS No. |
54063-36-4 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,14-7-8-15)9-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
InChI Key |
DDKKBTHTVWQJQX-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NCCO |
Other CAS No. |
54063-36-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivative Chemistry of Etolorex
Synthetic Routes for Etolorex and Analogous 4-Chlorophenylethylamine Structures.
The primary reported synthetic route for this compound involves the reaction of chlorphentermine (B1668847) with 2-chloroethanol (B45725). wikipedia.org Chlorphentermine, a para-chloro analogue of phentermine, is a substituted phenethylamine (B48288) and amphetamine derivative. wikipedia.org Its synthesis can be achieved through various methods, including the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of sodium amide, followed by alkylation with 2-dimethylaminoethylchloride and subsequent hydrolysis and decarboxylation. wikipedia.org An alternative approach initiates from pyridine, undergoing alkylation with 4-chlorophenylacetonitrile to form 2-(4-chlorobenzyl)pyridine. wikipedia.org
2-Chloroethanol, a crucial building block in this compound synthesis, can be prepared via several industrial processes. A common method involves treating ethylene (B1197577) with hypochlorous acid. sciencemadness.orgresearchgate.netchlorohydrin.comchemcess.com Other routes include the reflux of ethylene glycol with concentrated hydrochloric acid, although this typically results in lower yields, or the reaction of ethylene oxide with hydrochloric acid. sciencemadness.orgchlorohydrin.comgoogle.com
Analogous 4-chlorophenylethylamine structures, which form a significant backbone of this compound, are versatile intermediates in pharmaceutical synthesis. guidechem.comchemimpex.com Their preparation can involve various chemical routes, such as the synthesis from 4-chlorobenzyl cyanide. chemicalbook.com The β-phenethylamine scaffold, a core motif in many biologically active compounds, can be assembled through modular strategies, including nickel/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, allowing for the installation of diverse aryl groups and ethyl backbone substitutions. acs.orgnih.gov Chiral forms, such as (S)-1-(4-chlorophenyl)ethylamine, are also commercially available and utilized in the synthesis of complex molecules, including novel herbicides. scilit.combldpharm.com
Directed Lithiation Strategies for this compound Precursors and Derivatives.
Directed lithiation has emerged as a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds, providing access to substituted derivatives that may be challenging to synthesize by other means. chemcess.comresearchgate.netmdpi.com Ureas, pivalamides, and carbamates are frequently employed as directing metalation groups (DMGs) due to their effectiveness, accessibility, and ease of removal. mdpi.comnih.gov
A key application relevant to this compound precursors involves the α-lithiation of N'-phenethyl urea (B33335) derivatives, specifically N'-(4-chlorophenethyl)-N,N-dimethylureas. This reaction is typically carried out using t-butyllithium (3.3 molar equivalents) in dry tetrahydrofuran (B95107) (THF) at temperatures ranging from -60 to 0 °C. chemcess.comresearchgate.netnih.govresearchgate.netacs.org The lithiation preferentially occurs on the nitrogen atom and, crucially, on the methylene (B1212753) (CH2) group adjacent to the aryl ring (α-lithiation). chemcess.comresearchgate.netnih.govresearchgate.netacs.org
Experimental findings are supported by theoretical studies, particularly density functional theory (DFT) calculations. These computational approaches have demonstrated that the side chain, specifically the CH2 group adjacent to the aryl ring, represents the most favorable site for α-lithiation in N'-(4-chlorophenethyl)-N,N-dimethylurea and N'-(4-methylphenethyl)-N,N-dimethylurea. chemcess.comnih.gov The precise site of lithiation can be significantly influenced by factors such as the nature of the substituents, the choice of base, the solvent system, and the reaction temperature. researchgate.netmdpi.comnih.gov
The highly reactive lithium reagents generated in situ from these directed lithiation reactions can be efficiently trapped with a variety of electrophiles, leading to the formation of functionalized urea derivatives. Common electrophiles employed in these reactions include benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, and benzaldehyde. chemcess.comnih.gov The subsequent electrophilic trapping reactions typically proceed with high efficiency, affording the corresponding substituted ureas in excellent yields. chemcess.comnih.gov
Table 1: Representative Electrophilic Trapping Reactions of Lithiated N-Phenethyl Urea Derivatives
| Electrophile | Reported Yield Range (%) [Reference] |
| Benzophenone | 79–96 chemcess.comnih.gov |
| Cyclohexanone | 79–96 chemcess.comnih.gov |
| 2-Butanone | 79–96 chemcess.comnih.gov |
| 4-Anisaldehyde | 79–96 chemcess.comnih.gov |
| Benzaldehyde | 79–96 chemcess.comnih.gov |
Synthesis of Novel Heterocyclic Systems Incorporating this compound Scaffolds.
The development of novel heterocyclic systems is a cornerstone of drug discovery and medicinal chemistry, given that a significant proportion of physiologically active compounds contain heterocyclic motifs. nih.govnih.govfrontiersin.orgacs.orgwikitrans.netresearchgate.netnih.gov While direct examples of "this compound scaffolds" being incorporated into novel heterocyclic systems are not extensively detailed in the provided sources, the broader class of phenethylamine derivatives, to which this compound belongs, is frequently utilized in the construction of complex molecular architectures.
Synthetic strategies for incorporating phenethylamine-like structures into heterocyclic systems include methods for generating β-phenethylamine derivatives as part of more complex molecules. acs.orgnih.gov For instance, chiral imines can be synthesized through Schiff base condensation reactions between 4-chlorobenzaldehyde (B46862) and optically active halogenated aromatic primary amines, offering a pathway to introduce chiral centers and heterocyclic elements. google.comassets-servd.host These approaches highlight the versatility of phenethylamine-derived building blocks in the modular assembly of diverse and biologically relevant heterocyclic scaffolds.
Optimization of Synthetic Yields and Stereochemical Control.
Optimization of synthetic yields and achieving precise stereochemical control are critical aspects in the synthesis of complex organic molecules like this compound and its derivatives. For the directed lithiation reactions of N-phenethyl urea derivatives, high yields, typically ranging from 79% to 96%, have been reported for the electrophilic trapping products. chemcess.comnih.gov This indicates the efficiency and robustness of these specific synthetic steps.
General strategies for optimizing synthetic yields in active pharmaceutical ingredient (API) synthesis involve meticulous control over reaction conditions, including temperature, pressure, and catalyst selection. arborpharmchem.com Advanced computational tools, such as artificial intelligence (AI) and machine learning, are increasingly employed for predictive reaction modeling and the identification of optimal synthesis conditions, thereby reducing the need for extensive trial-and-error experimentation. arborpharmchem.com
Stereochemical control is paramount for compounds with chiral centers, as different stereoisomers can exhibit distinct biological activities. While this compound itself is achiral nih.gov, its precursors and related phenethylamine derivatives often possess chirality. Strategies for achieving stereoselectivity include enzymatic resolution, as demonstrated in the kinetic resolution of (R,S)-1-(4-chlorophenyl)ethylamine to obtain the optically pure (S)-enantiomer with high enantiomeric excess (99%). scilit.com Electrochemical synthesis methods have also shown promise in achieving exclusive regio- and stereoselectivity for complex drug metabolites, supported by density functional theory (DFT) calculations that elucidate the governing factors for selectivity. nih.govnih.gov The judicious selection of chiral ligands can also significantly influence the stereochemical outcome in lithiation/trapping reactions, enabling asymmetric synthesis. nih.govacs.orgnih.gov
Preclinical Pharmacological Characterization of Etolorex
Receptor Binding Affinity and Selectivity Profiling
Receptor binding studies are fundamental for characterizing a compound's ability to bind to specific receptors and transporters, as well as its selectivity across a range of targets. This profiling helps identify potential on-target and off-target effects.
Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity. giffordbioscience.com These assays typically involve using a radiolabeled ligand to quantify binding to target receptors in cell membranes, cultured cells, or tissue homogenates. revvity.comnih.gov
Saturation Binding Assays: These experiments involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor material. They are used to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor expression levels. giffordbioscience.comrevvity.comnih.govsci-hub.se
Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound. This method determines the affinity (Ki value) and selectivity of the unlabeled compound for the receptor by measuring its ability to displace the radiolabeled ligand. giffordbioscience.comrevvity.comnih.govsci-hub.se
Kinetic Analyses: Kinetic binding assays measure the rates of association (kon) and dissociation (koff) of a radiolabeled ligand from its receptor. From these rates, a kinetic Kd can be derived (Kd = koff / kon), which should ideally align with the equilibrium Kd obtained from saturation studies. These studies also provide insights into the reversibility of ligand binding and are crucial for optimizing incubation times for equilibrium assays. giffordbioscience.comrevvity.comnih.govsci-hub.se
Specific data tables detailing the Kd, Bmax, Ki, kon, or koff values for Etolorex from radioligand binding assays are not available in the provided search results.
Ex vivo receptor occupancy (RO) studies are powerful techniques used in drug discovery to demonstrate target engagement of compounds, particularly those that penetrate the central nervous system. sygnaturediscovery.com In these studies, an unlabeled compound is administered to an animal, and subsequently, brain tissue or other relevant tissues are collected. Radioligand binding is then quantified on tissue slices to measure the reduction in binding of the radioligand, which indicates the extent of receptor occupancy by the administered "cold" compound. sygnaturediscovery.compsychogenics.comresearchgate.net This approach helps establish a link between in vitro activity, drug exposure at the site of interest, and in vivo efficacy, and can determine central receptor occupancy for a range of drug doses, in different brain regions, and across various targets over time. sygnaturediscovery.comnih.govnih.gov
Specific data regarding ex vivo receptor occupancy for this compound in non-clinical models are not available in the provided search results.
Given this compound's classification as a substituted amphetamine and phenethylamine (B48288), it would typically be investigated for its interactions with monoamine neurotransmitter systems. wikipedia.org Monoamine transporters (MATs), including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. researchgate.netwikipedia.orgfrontiersin.org Inhibition of these transporters leads to increased extracellular concentrations of the neurotransmitters, thereby enhancing neurotransmission. wikipedia.orgwikipedia.orgmayoclinic.orgwikipedia.org
Studies would typically assess this compound's binding affinity and functional effects on:
Monoamine Transporters (SERT, NET, DAT): Compounds like amphetamines are known to interact with these transporters, often acting as reuptake inhibitors or releasing agents. wikipedia.orgfrontiersin.orgwikipedia.orgnih.gov
Serotonin Receptors (e.g., 5-HT1, 5-HT2, 5-HT3): Serotonin receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels involved in various physiological processes. wikipedia.orgguidetopharmacology.orgnucleos.com
Adrenergic Receptors (e.g., α- and β-adrenergic receptors): These receptors are targets for norepinephrine and play roles in the sympathetic nervous system. nih.govnih.gov
Dopamine Receptors (e.g., D1-D5): Dopamine receptors are GPCRs that mediate the effects of dopamine in the CNS. researchgate.netguidetopharmacology.org
Specific data on the interaction profiles of this compound with these key neurotransmitter receptors and transporters (e.g., Ki or IC50 values) are not available in the provided search results.
Functional Pharmacological Efficacy and Potency Investigations
Beyond binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or modulator, and to quantify its efficacy (the maximal effect it can produce) and potency (the concentration required to achieve 50% of its maximal effect, EC50). nih.govderangedphysiology.com
G protein-coupled receptors (GPCRs) are major drug targets, and their activation typically leads to intracellular signaling cascades involving G-proteins and second messengers. benthamopenarchives.commdpi.comcreative-biolabs.com
G-protein Activation Assays: Upon ligand binding, GPCRs undergo conformational changes that lead to the activation and dissociation of heterotrimeric G proteins (Gα, Gβγ subunits). mdpi.com Assays can measure this activation directly or indirectly.
Second Messenger Signaling Assays: Activated G proteins then modulate the levels of intracellular second messengers such as cyclic AMP (cAMP) and calcium (Ca2+). benthamopenarchives.commdpi.cominnoprot.com
cAMP Assays: Gαs proteins activate adenylyl cyclase, increasing cAMP levels, while Gαi proteins inhibit it, decreasing cAMP. benthamopenarchives.commdpi.com
Calcium Flux Assays: Gαq proteins activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. benthamopenarchives.cominnoprot.com
β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCRs can also signal through β-arrestins, which are involved in receptor desensitization and trafficking, as well as activating distinct signaling pathways. nih.gov
Specific data from in vitro cellular functional assays, such as G-protein activation or second messenger signaling for this compound, are not available in the provided search results.
Functional assays also investigate a compound's direct effects on neurotransmitter dynamics, such as release and reuptake. For compounds like this compound, which are structurally related to amphetamines, assessing their impact on monoamine release and reuptake is crucial. wikipedia.orgwikipedia.org
Neurotransmitter Reuptake Inhibition: Assays measure the ability of a compound to block the reuptake of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) into presynaptic neurons via their respective transporters. wikipedia.orgwikipedia.orgmayoclinic.orgwikipedia.orgnih.govnih.gov
Neurotransmitter Release: Some compounds can induce the efflux or release of neurotransmitters from neuronal terminals into the synaptic cleft, leading to increased extracellular concentrations. nih.govwikipedia.org
Specific data detailing the modulatory effects of this compound on neurotransmission systems, including serotonin and norepinephrine release and reuptake, are not available in the provided search results.
Blood-Brain Barrier Permeation Studies.
The blood-brain barrier (BBB) is a highly selective physiological barrier that regulates the passage of substances from the bloodstream into the central nervous system, maintaining brain homeostasis and protecting it from harmful xenobiotics. nih.govmedtechbcn.com For drugs targeting the CNS, understanding their ability to permeate this barrier is a critical aspect of preclinical research, as restricted permeability can significantly impede therapeutic efficacy. nih.govbiorxiv.org Preclinical characterization of CNS penetration traditionally involves comparing the concentration ratio of the total drug in brain tissue homogenate with that in plasma samples following drug administration. nih.gov
In Vitro Barrier Models.
In vitro blood-brain barrier models are crucial tools for the early assessment of a compound's potential to cross the BBB. These models offer a controlled environment to study the mechanisms of drug transport, including passive diffusion and interaction with active transport systems like efflux pumps (e.g., P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)). nih.govbiorxiv.org
Common in vitro BBB models include:
Monolayer Cell Culture Models: These are typically composed of isolated primary brain endothelial cells or immortalized cell lines cultured as a monolayer on permeable inserts (e.g., Transwell systems). These models allow for the measurement of transendothelial electrical resistance (TEER), an indicator of barrier tightness, and apparent permeability (Papp) of compounds. mdpi.commdpi.comnih.govnih.gov
Co-culture Models: To better mimic the complex in vivo environment, brain microvascular endothelial cells (BMECs) are co-cultured with other neurovascular unit components such as astrocytes and pericytes. This co-culture often enhances barrier properties, leading to higher TEER values and more physiologically relevant permeability assessments. nih.govmdpi.comnih.govirbm.combmbreports.org
3D Organoid and Microfluidic Models (BBB-on-a-chip): More advanced in vitro systems, such as 3D organoids and microfluidic devices, aim to replicate the intricate cellular architecture and fluid dynamics of the BBB more closely. These models can provide insights into drug transport under conditions that more accurately reflect the in vivo brain microenvironment. mdpi.comirbm.commdpi.comnih.gov
These models help in identifying whether a compound is a substrate or inhibitor of key efflux proteins and in predicting the likelihood of drug accumulation or clearance from CNS tissues. nih.govbiorxiv.org
In Vivo Permeability Assessments in Animal Models.
In vivo animal models are considered the "gold standard" for assessing blood-brain barrier permeability, as they provide a comprehensive evaluation within a living organism, accounting for systemic physiological and metabolic processes. nih.govmedtechbcn.comaimbiotech.comfrontiersin.org
Key methods employed in vivo include:
Intravenous Injection Methods: This common approach involves administering the compound intravenously and then measuring its concentration in brain tissue, plasma, and cerebrospinal fluid at various time points. This method provides a realistic assessment of CNS penetration, as all physiological systems remain intact. medtechbcn.com
Brain Perfusion Techniques: Techniques like in situ rat brain perfusion allow for the direct measurement of a compound's uptake rate into the brain, providing permeability-surface area product (PS) values. irbm.comaimbiotech.com
Microdialysis Sampling: This technique enables continuous monitoring of a substance's concentration in both the brain and blood of awake, freely moving animals, allowing for correlation between brain concentrations and behavioral effects. medtechbcn.com
Imaging Techniques (e.g., MRI, PET): Non-invasive imaging methods, such as contrast-enhanced Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), can assess BBB integrity and drug distribution within the brain. medtechbcn.comnih.govfrontiersin.org
While animal models offer valuable insights, it is important to note that differences between species and humans can lead to discrepancies in predicting clinical outcomes. mdpi.com
Note on this compound Data: As of the current information, specific quantitative data or detailed research findings from preclinical in vitro or in vivo blood-brain barrier permeation studies for this compound are not publicly documented in the scientific literature.
Cellular and Molecular Mechanisms of Etolorex Action
Investigations into Cellular Responses.
While Etolorex is mentioned in the context of modulating immune cell activity, including affecting cell proliferation, specific research findings detailing its direct effects on general cellular viability and proliferative dynamics across various cell types are not comprehensively reported. For instance, patent literature broadly suggests that neuromodulating agents, a category that includes this compound, may decrease regulatory T cell (Treg) proliferation or increase T cell proliferation, but without specific experimental data or mechanisms for this compound itself. google.comgoogle.com Similarly, this compound is listed among compounds that can influence cell death mechanisms such as autophagy, apoptosis, and necrosis in beta cells, yet detailed studies outlining these effects for this compound are not provided. googleapis.com
There are no specific, detailed research findings available that describe the direct effects of this compound on mitochondrial bioenergetics. While mitochondrial bioenergetics is a critical aspect of cellular function, and its impairment is linked to various pathophysiological conditions, specific studies on how this compound influences processes such as ATP production, oxidative phosphorylation, or mitochondrial membrane potential have not been identified. frontiersin.orgnih.govmdpi.comfrontiersin.orgmdpi.com
Limited information suggests that this compound might be associated with oxidative stress, as it is listed alongside compounds that could induce such effects. handwiki.org However, detailed mechanisms, specific pathways, or quantitative data on this compound's direct induction or modulation of oxidative stress pathways are not extensively documented in the available literature. Oxidative stress involves an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, and while many drugs can influence this balance, specific studies on this compound are lacking. wikipedia.orgnih.govnih.govmdpi.com
Subcellular Localization and Receptor Expression Dynamics.
This compound is classified as a CNS stimulant and anorectic, derived from phentermine. nih.govwikipedia.org Compounds within this class, such as amphetamines, often exert their effects by acting as monoamine releasing agents, interacting with plasma membrane transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), and intracellular receptors such as trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikidoc.org TAAR1 is an intracellular G-protein coupled receptor primarily expressed in monoamine neurons and certain peripheral organs. wikidoc.org However, specific research detailing the subcellular localization of this compound itself or its direct binding affinities and expression dynamics with particular receptors (beyond its general pharmacological classification) are not explicitly described in the available scientific literature. Patent documents broadly mention this compound in the context of modulating immune cell activity via α6*nAChR expression or activity, but without direct evidence of this compound's specific interaction or subcellular localization related to this receptor. google.comgoogle.comjustia.com
Downstream Intracellular Signaling Cascades.
Given its classification as a CNS stimulant and potential monoamine releasing agent, this compound could theoretically influence intracellular signaling cascades associated with monoaminergic neurotransmission. These pathways commonly involve components such as cyclic adenosine (B11128) 3',5'-monophosphate (cAMP)-dependent protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, as well as the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. nih.govnih.govkhanacademy.orgyale.eduwikipedia.orgmdpi.com However, specific experimental data detailing the precise downstream intracellular signaling cascades activated or modulated directly by this compound are not found in the reviewed literature.
Transcriptomic and Proteomic Alterations.
There is no specific published research detailing the transcriptomic (gene expression) or proteomic (protein expression) alterations induced by this compound. While transcriptomics and proteomics are powerful tools for elucidating drug mechanisms of action by identifying changes in gene and protein expression profiles, such comprehensive analyses for this compound have not been identified in the available scientific literature. nih.govmdpi.commediawiki.orgnih.govnih.govelifesciences.orgnih.govelifesciences.orgevotec.com
Immunomodulatory Effects on Cellular Components.
No specific research findings or detailed data regarding the direct immunomodulatory effects of this compound on cellular components of the immune system (e.g., lymphocytes, phagocytes, antigen-presenting cells) were found in the reviewed literature. While the term "immunomodulator" appears in a general context in relation to drug classification stems, this compound itself is categorized as an anorectic agent, with no documented immunomodulatory actions. scribd.com
Metabolic Fate and Biotransformation of Etolorex
Identification of Major Metabolic Pathways and Metabolites.
Specific major metabolic pathways and identified metabolites for Etolorex are not extensively documented in publicly available scientific literature. However, drug metabolism generally proceeds through two main phases. Phase I reactions, often involving oxidation, reduction, or hydrolysis, introduce or expose polar functional groups (e.g., -OH, -COOH, -NH2, -SH) on the parent compound, making it more hydrophilic nih.govpharmacy180.comnih.govwikipedia.orgopenaccessjournals.com. These Phase I products can then serve as substrates for Phase II reactions. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with small, polar endogenous molecules like glucuronic acid, sulfate, glutathione, or amino acids. This conjugation typically results in larger, highly water-soluble conjugates that are readily excreted, often with a complete loss of pharmacological activity nih.govpharmacy180.comwikipedia.orgopenaccessjournals.com.
The identification of metabolites in drug metabolism studies typically employs advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), particularly high-resolution mass spectrometry (HRMS) azolifesciences.comjfda-online.comscirp.org. These methods allow for the profiling, quantification, and structural elucidation of metabolites based on their exact mass, fragmentation patterns, and retention times azolifesciences.comjfda-online.comscirp.org.
Enzymology of this compound Biotransformation (e.g., Cytochrome P450 Involvement).
The specific enzymes responsible for the biotransformation of this compound are not detailed in the public domain. In general pharmacology, the cytochrome P450 (CYP) superfamily of enzymes plays a central and critical role in Phase I oxidative metabolism of a vast majority of drugs and xenobiotics nih.govnih.govwikipedia.orgopenaccessjournals.comwikipedia.orgnih.govdynamed.commdpi.com. These membrane-bound heme-containing monooxygenases are predominantly expressed in the liver, but also found in other tissues like the small intestine dynamed.commedsafe.govt.nz.
CYP enzymes catalyze a wide array of reactions, including hydroxylation, N-demethylation, O-demethylation, and dealkylation, converting lipophilic compounds into more hydrophilic derivatives for excretion wikipedia.orgdynamed.com. The CYP3A family, particularly CYP3A4, is the most abundant CYP isoform in the human liver and is responsible for metabolizing over 50% of clinically used medicines medsafe.govt.nz. Other significant CYP enzymes involved in drug metabolism include CYP2D6, CYP2C9, CYP1A2, CYP2C8, CYP2C19, and CYP2B6 dynamed.com. The activity of these enzymes can vary significantly among individuals due to genetic polymorphisms, age, gender, and the presence of other inducing or inhibiting substances nih.govwikipedia.orgnih.govdynamed.commdpi.commedsafe.govt.nz.
Metabolic Flux Analysis using Isotope Tracers.
Specific studies employing metabolic flux analysis (MFA) with isotope tracers to investigate this compound's metabolism are not available in publicly accessible literature. Metabolic flux analysis is a powerful quantitative tool used to determine the rates at which intracellular metabolites interconvert within a metabolic network medsafe.govt.nznih.govissx.org. Unlike metabolite concentrations, fluxes provide dynamic information about the activity of metabolic pathways medsafe.govt.nzissx.org.
This technique typically involves introducing stable isotope-labeled tracers (e.g., 13C, 15N, 2H) into a biological system dynamed.commedsafe.govt.nznih.govissx.orgwikiwand.com. The movement of these labeled atoms through the metabolic pathways is then tracked by measuring the isotope labeling patterns of downstream metabolites using analytical methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) dynamed.commedsafe.govt.nznih.govissx.orgwikiwand.com. By analyzing these labeling patterns, researchers can infer the relative contributions of converging pathways and quantify reaction rates, offering deep insights into cellular metabolic states and their regulation medsafe.govt.nznih.govissx.orgwikiwand.com. MFA is widely applied in understanding disease mechanisms, drug target discovery, and evaluating drug effects on cellular metabolism issx.org.
High-Resolution Respirometry for Metabolic Activity Assessment.
There is no specific data available in the public domain regarding the assessment of this compound's metabolic activity using high-resolution respirometry (HRR). High-resolution respirometry is a state-of-the-art technique used in cell and mitochondrial research to precisely measure oxygen consumption, which directly reflects cellular and mitochondrial metabolic activity wikipedia.orgopenaccessjournals.comnih.govnih.gov.
HRR employs specialized oxygraph instruments with highly sensitive oxygen sensors to quantify oxygen concentration and flux in various biological preparations, including isolated mitochondria, cells, and tissue homogenates nih.govnih.gov. This technique allows for the interrogation of numerous mitochondrial pathway and coupling control states through substrate-inhibitor-uncoupler (SUIT) protocols nih.gov. By sequentially adding specific substrates, inhibitors, and uncouplers, researchers can assess the function of different respiratory chain complexes (e.g., Complex I, Complex II), evaluate oxidative phosphorylation (OXPHOS) capacity, and identify potential mitochondrial dysfunction wikipedia.orgopenaccessjournals.comnih.govnih.govwikipedia.org. HRR provides valuable bioenergetic profiles and is applied in diagnosing mitochondrial diseases, studying cellular function, and evaluating pharmacological interventions openaccessjournals.com.
Comparative Preclinical Metabolic Profiles Across Species.
Specific comparative preclinical metabolic profiles of this compound across different species are not publicly documented. In drug development, it is crucial to conduct comparative preclinical metabolic studies to understand potential species differences in drug metabolism and ensure the relevance and reliability of toxicology findings for human safety pharmacy180.comscirp.orgmdpi.comwikipedia.orgwho.int.
These studies often involve assessing metabolic stability and metabolite profiles using in vitro systems, such as pooled liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog, monkey) scirp.orgnih.gov. The aim is to identify qualitative and quantitative differences in metabolic pathways and metabolite formation across species. Significant variations in metabolism can impact the outcomes of toxicology studies and the translatability of animal data to humans pharmacy180.comwho.int. For instance, if a major human metabolite is not formed in the animal species used for toxicology testing, it could lead to an underestimation of potential human toxicity pharmacy180.comscirp.org. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of using at least two mammalian species, including a non-rodent, and considering metabolic profiles across species to enhance the predictability of human toxicity pharmacy180.com.
Theoretical and Computational Approaches in Etolorex Research
Molecular Modeling and Docking Studies
There are no available molecular modeling or docking studies specifically investigating Etolorex. Consequently, information regarding its ligand-target interactions, binding site characteristics, and conformational analysis is not present in the scientific literature.
Ligand-Target Interaction Modeling and Binding Site Characterization
No published research details the modeling of interactions between this compound and any biological target, nor is there any characterization of its potential binding sites.
Conformational Analysis and Stereochemical Impact on Activity
There are no studies available that have performed a conformational analysis of this compound or investigated the impact of its stereochemistry on biological activity through computational methods.
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
No quantum chemical calculations for this compound have been reported in the literature. Therefore, data on its electronic and spectroscopic properties derived from such methods are unavailable.
Computational Assessment of Reaction Mechanisms in Synthesis
While the synthesis of this compound has been described, there is no evidence of computational assessments of the reaction mechanisms involved.
Solvent Environment Effects in Theoretical Models
There are no theoretical models that explore the effects of the solvent environment on the properties of this compound.
In Silico Predictive Modeling for Pharmacological Activities
No in silico predictive modeling studies for the pharmacological activities of this compound have been published. Such studies are crucial for predicting a compound's behavior and potential therapeutic effects before clinical trials, but this information is not available for this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding "this compound" in the context of "," specifically concerning "Data Mining and Statistical Analyses of Preclinical Databases," "Inter-species Concordance of Pharmacological Observations," and the "Development of Predictive Models from Shared Preclinical Data."
The provided outline requests a detailed analysis of these specific research areas for the chemical compound this compound. However, searches for scholarly articles, preclinical study data, and computational modeling reports pertaining to this compound have not yielded any results that would allow for a scientifically accurate and informative discussion on these topics.
Therefore, it is not possible to generate the requested article with a focus solely on this compound while adhering to the specified outline and maintaining scientific accuracy. Information on inter-species concordance and the development of predictive models is available for other pharmaceutical compounds, but the strict instruction to focus exclusively on this compound cannot be fulfilled with the current state of published research.
Future Directions and Emerging Research Avenues for Etolorex
Exploration of Novel Chemical Analogues and Structure-Activity Relationships
The exploration of novel chemical analogues and the systematic study of Structure-Activity Relationships (SAR) are fundamental to modern drug discovery and development. For Etolorex, a compound structurally related to amphetamines and phentermine, such studies would involve modifying its chemical structure to investigate how these alterations influence its biological activity, selectivity, and pharmacokinetic properties. wikipedia.org
Potential Research Directions:
Systematic Structural Modifications: Synthesis of derivatives by altering the phenyl ring, the amino group, or the ethanol (B145695) moiety. This could include introducing different substituents, varying chain lengths, or incorporating heterocyclic rings.
Stereoisomerism Studies: Given that many biologically active compounds exhibit stereoselectivity, investigating the individual stereoisomers of this compound and its analogues could reveal differential pharmacological profiles.
Target Interaction Profiling: Designing analogues to selectively modulate specific receptors or transporters, such as dopamine (B1211576) or norepinephrine (B1679862) transporters, which are typically associated with compounds of this class. wikidoc.org
Hypothetical SAR Data Table: While specific detailed research findings on this compound analogues are not widely published, a hypothetical SAR study might yield data similar to the following, illustrating the type of insights that could be gained:
| Analogue ID | Structural Modification | Hypothetical Activity (Relative to this compound) | Hypothetical Selectivity Profile |
| This compound | Base Compound | 1.0 (Reference) | CNS Stimulant, Anorectic |
| A-001 | Methylation at N-terminus | Increased CNS stimulation | Reduced Anorectic effect |
| A-002 | Halogenation on Phenyl Ring | Altered receptor binding affinity | Enhanced selectivity for specific transporter |
| A-003 | Cyclization of Ethanol Moiety | Reduced metabolic rate | Novel off-target interactions |
This approach would aim to identify key structural features responsible for this compound's observed effects and guide the rational design of new compounds with improved therapeutic indices or novel pharmacological actions. nih.govnih.gov
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
Advanced omics technologies, such as metabolomics and proteomics, offer powerful tools for a comprehensive understanding of biological systems at a molecular level. peerj.comnih.govmdpi.commdpi.comfrontiersin.org Applying these technologies to this compound research could provide unprecedented insights into its metabolic fate, its interactions with cellular proteins, and the downstream biological pathways it affects.
Potential Research Directions:
Metabolomics: Investigating the metabolic pathways of this compound in biological systems (e.g., in vitro cell cultures or in vivo models). This could identify specific metabolites, their concentrations, and the enzymes involved in this compound's biotransformation. Understanding its metabolic profile could shed light on its duration of action, potential for active metabolites, or reasons for its non-marketing.
Proteomics: Identifying proteins whose expression levels or post-translational modifications are altered in response to this compound exposure. This could reveal direct protein targets, off-target interactions, or signaling pathways perturbed by the compound, offering a deeper understanding of its mechanism of action beyond its known classification. wikidoc.org
Hypothetical Omics Findings: While specific omics data for this compound are not available, future studies could generate data similar to this illustrative example:
| Omics Technology | Hypothetical Finding Type | Potential Insight for this compound |
| Metabolomics | Identification of Novel Metabolites | Unexpected metabolic pathways, potential for pro-drug activity or rapid degradation |
| Proteomics | Differential Protein Expression (e.g., Upregulation of Enzyme X) | Indication of specific enzyme induction or inhibition, potentially related to its CNS effects or metabolism |
| Proteomics | Protein-Ligand Interaction Mapping | Identification of previously unknown protein targets or binding partners |
The integration of metabolomics and proteomics data could provide a holistic view of this compound's impact on cellular physiology and biochemistry. peerj.comnih.govmdpi.commdpi.comfrontiersin.org
Refinement of Computational Models for Enhanced Predictive Power
Computational models play an increasingly vital role in accelerating drug discovery by predicting molecular properties, interactions, and biological activities in silico. johnsymons.netnih.govresearchgate.netjcbaillie.netfrontiersin.orgbiointerfaceresearch.commdpi.com For this compound, refining and applying such models could offer significant predictive power for its future investigation.
Potential Research Directions:
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogues to various biological targets (e.g., neurotransmitter receptors, transporters, enzymes). This could help elucidate its precise mechanism of action and identify potential off-targets. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on existing or newly generated data for this compound and its analogues. These models could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. nih.gov
ADMET Prediction (excluding toxicity/safety): Using computational tools to predict absorption, distribution, metabolism, and excretion properties of this compound and its analogues. This could inform future experimental design and help understand its pharmacokinetic profile. mdpi.com
Hypothetical Computational Modeling Outcomes: A future computational study on this compound might produce results such as:
| Computational Method | Predicted Parameter | Hypothetical Value (for this compound) | Potential Implication |
| Molecular Docking | Binding Affinity to Dopamine Transporter | -8.5 kcal/mol | Strong interaction, consistent with CNS stimulant activity |
| QSAR Modeling | Predicted Activity (e.g., IC50) | 1.2 µM | Potent activity at a specific target |
| ADMET Prediction | Blood-Brain Barrier Permeability | High | Confirms CNS penetration |
These computational insights would allow for a more efficient and targeted experimental approach to this compound research.
Integration of Multi-Scale Data for Systems Pharmacology Insights
Systems pharmacology is an emerging discipline that integrates data from various biological scales—from molecular interactions to whole-organism responses—to provide a holistic understanding of drug action. researchgate.netnih.govnih.govrwth-aachen.de Applying this approach to this compound would involve synthesizing information from SAR studies, omics data, and computational predictions to build comprehensive models of its effects.
Potential Research Directions:
Network Pharmacology: Mapping the complex interactions of this compound with multiple biological targets and pathways, identifying its "pharmacological fingerprint" within the cellular and physiological networks.
Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling: Developing multi-scale models that integrate in vitro data (e.g., enzyme kinetics, receptor binding) with in vivo physiological parameters to predict this compound's concentration-time profiles and pharmacological effects in different tissues and organs. nih.govnih.govrwth-aachen.de
Virtual Patient/Population Simulations: Utilizing integrated models to simulate the response to this compound in virtual patient populations, exploring variability in response due to genetic or physiological differences.
Hypothetical Multi-Scale Data Integration Outcome: An integrated systems pharmacology study on this compound could reveal:
| Data Scale Integrated | Hypothetical Insight |
| Molecular & Cellular | This compound modulates both dopamine and norepinephrine reuptake, with a subtle impact on serotonin (B10506) pathways. |
| Tissue & Organ | Predicted CNS effects are dose-dependent and correlate with specific regional brain concentrations. |
| Systemic | Identified potential compensatory mechanisms in cardiovascular system in response to CNS stimulation. |
This integrated approach would move beyond isolated observations to construct a more complete picture of this compound's pharmacology.
Collaborative and Interdisciplinary Research Initiatives
Addressing complex challenges in drug discovery and development often necessitates collaborative and interdisciplinary research initiatives, bringing together expertise from diverse scientific fields. stanford.eduwhiterose.ac.ukwikipedia.orgnih.govnih.gov For this compound, fostering such collaborations could be crucial for a comprehensive re-evaluation.
Potential Research Directions:
Cross-Disciplinary Teams: Forming teams comprising synthetic chemists, computational biologists, pharmacologists, toxicologists (for understanding historical context, without detailing safety profiles), and data scientists to tackle different aspects of this compound research.
Academic-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies could provide access to specialized resources, technologies, and historical data (if available) related to this compound or similar compounds.
International Consortia: Establishing international collaborations to pool resources and expertise, potentially leading to a more rapid and comprehensive understanding of this compound's properties.
Benefits of Collaborative Research:
Holistic Problem Solving: Integration of diverse perspectives to address complex questions that cannot be answered by a single discipline.
Resource Sharing: Access to specialized equipment, databases, and expertise.
Accelerated Discovery: Faster progress through parallel and complementary research efforts.
Such initiatives would be vital for any future endeavors to thoroughly investigate this compound, potentially uncovering new applications or understanding its historical context more fully.
Q & A
Q. How is Etolorex synthesized and characterized in academic research?
Q. What analytical methods are used to validate this compound’s purity and stability in experimental settings?
Methodological Answer:
- Purity Validation : Combine HPLC with UV/Vis detection (λ = 254 nm) and diode-array detectors to identify impurities. Quantify using calibration curves from reference standards .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS and assess thermodynamic stability using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?
Methodological Answer:
- Root-Cause Analysis : Compare experimental variables such as cell lines (e.g., HEK293 vs. CHO), animal models (e.g., Sprague-Dawley vs. Wistar rats), and dosing regimens. Use meta-analysis to identify trends or outliers .
- In Vitro/In Vivo Correlation : Validate discrepancies by replicating conflicting studies under standardized conditions. For example, if Study X reports higher IC₅₀ values, test the same assay protocol with controlled reagent batches .
Q. What strategies optimize experimental protocols for this compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- Formulation Screening : Test co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsion systems. Measure solubility via shake-flask method and bioavailability using pharmacokinetic parameters (AUC, Cₘₐₓ) in rodent models .
- Statistical Design : Apply factorial design (e.g., 2³ DOE) to evaluate interactions between pH, surfactant concentration, and temperature. Optimize using response surface methodology (RSM) .
Q. How should researchers address reproducibility challenges in this compound’s neuropharmacological assays?
Methodological Answer:
- Protocol Harmonization : Adopt standardized guidelines (e.g., OECD Test No. 424 for neurotoxicity) and share raw datasets via repositories like Figshare. Include detailed metadata on animal housing conditions and operator training .
- Blind Validation : Collaborate with independent labs to replicate key findings. For electrophysiology data, use automated patch-clamp systems to minimize operator bias .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/ED₅₀ values with 95% confidence intervals .
- Outlier Management : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points. Justify exclusions in supplementary materials .
Q. How can researchers ensure ethical rigor in this compound’s in vivo toxicity studies?
Methodological Answer:
- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles. Use computational models (e.g., QSAR) for preliminary toxicity screening before animal trials .
- Ethics Documentation : Submit protocols to institutional review boards (IRBs) and include approval IDs in publications. Report adverse events transparently, even if statistically insignificant .
Literature & Collaboration
Q. What criteria should guide the selection of primary literature for this compound-related meta-analyses?
Methodological Answer:
- Source Prioritization : Use databases like PubMed and Scopus, filtering for peer-reviewed journals with an impact factor >3.0. Exclude preprint servers and non-indexed journals .
- Bias Assessment : Apply tools like ROBINS-I to evaluate confounding variables in observational studies. Weight evidence using GRADE criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
